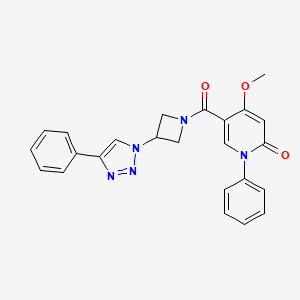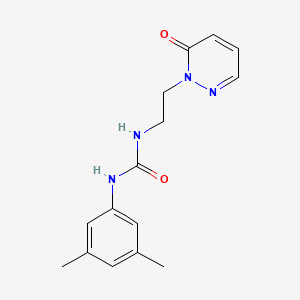
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid” is similar to the one you’re asking about . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(2R)-2-{[(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid”, has been determined . It has a molecular weight of 353.42 .
Physical And Chemical Properties Analysis
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” has a molecular weight of 311.34 . It is a solid at room temperature .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid:
Peptide Synthesis
This compound is often used as a protecting group in peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a popular choice for protecting the amino group during the synthesis of peptides. It can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to synthesize various bioactive molecules. Its structure allows for the introduction of functional groups that can interact with biological targets, potentially leading to the development of new drugs .
Organic Synthesis
The compound is valuable in organic synthesis for constructing complex molecules. Its functional groups facilitate various chemical reactions, including C-H activation and cross-coupling reactions , which are essential for creating diverse organic compounds .
Catalysis
In catalysis, this compound can serve as a ligand or a precursor to catalysts. Its structure can stabilize transition states and intermediates, enhancing the efficiency of catalytic processes. This is particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules .
Material Science
In material science, this compound can be used to create novel materials with specific properties. For example, it can be incorporated into polymers to modify their mechanical and thermal properties. This application is crucial for developing advanced materials for various industrial applications .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study their interactions and functions. This compound can be used to link peptides, proteins, or other biomolecules to various probes or surfaces, facilitating the study of biological processes at the molecular level .
Chemical Biology
In chemical biology, this compound can be used to design probes and inhibitors for studying biological pathways. Its ability to interact with specific biological targets makes it a valuable tool for elucidating the mechanisms of various biological processes .
Drug Delivery Systems
This compound can be utilized in the development of drug delivery systems. Its functional groups allow for the attachment of drugs, targeting moieties, or other molecules, enabling the controlled release and targeted delivery of therapeutic agents .
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVBJALIFPZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

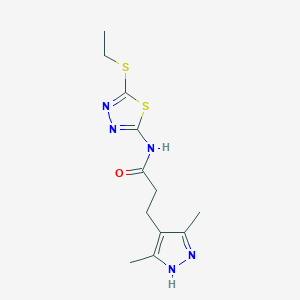
![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

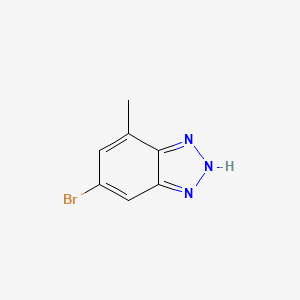
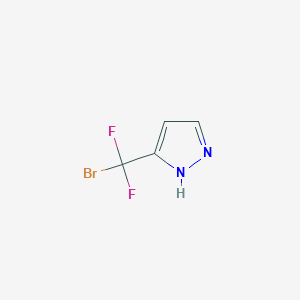
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
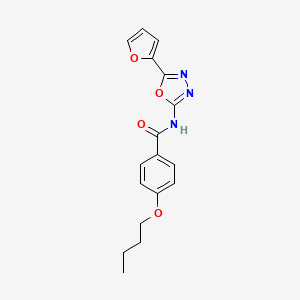
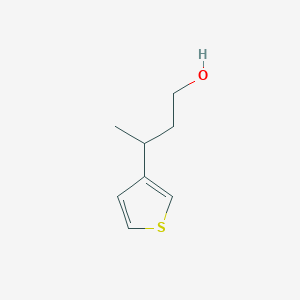
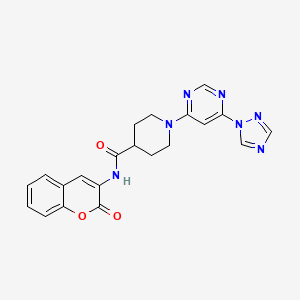
![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
